molecular formula C6H8F2N2 B2945120 5-(1,1-Difluoroethyl)-1-methylpyrazole CAS No. 2416242-99-2

5-(1,1-Difluoroethyl)-1-methylpyrazole

Cat. No.: B2945120
CAS No.: 2416242-99-2
M. Wt: 146.141
InChI Key: XZLRKDXGFXJZEE-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Scaffold in Chemical Sciences

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in various scientific disciplines. researchgate.netnih.gov Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of functional molecules. researchgate.net

Broad Relevance in Medicinal Chemistry and Agrochemicals

The pyrazole nucleus is a "biologically privileged" structure, frequently found in compounds with significant pharmacological and agrochemical applications. mdpi.combeilstein-journals.org In medicinal chemistry, pyrazole derivatives have been successfully developed into drugs with a wide range of therapeutic uses, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents. globalresearchonline.netmdpi.comnih.govnih.gov The adaptability of the pyrazole scaffold allows for the synthesis of diverse molecular architectures, leading to the discovery of novel therapeutic agents. researchgate.netmdpi.com

In the agrochemical sector, pyrazole-containing compounds are utilized as potent herbicides, insecticides, and fungicides. researchgate.netnih.gov A notable example is Fipronil, a broad-spectrum insecticide that targets the central nervous system of insects. mdpi.com The prevalence of the pyrazole motif in these applications underscores its importance in addressing global health and food security challenges. nih.gov

Compound ClassExamplesApplication
Anti-inflammatory DrugsCelecoxib, PhenazoneTreatment of arthritis and pain
Anticancer AgentsCrizotinib, RuxolitinibTargeted cancer therapy
InsecticidesFipronilPest control in agriculture and veterinary medicine
HerbicidesPyrasulfotoleWeed control in crop production
Table 1. Examples of Commercially Significant Pyrazole Derivatives.

Role in Coordination Chemistry and Organometallic Chemistry

Beyond its biological applications, the pyrazole scaffold plays a crucial role in coordination and organometallic chemistry. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring can act as ligands, forming stable complexes with a variety of metal ions. researchgate.netnih.gov These pyrazole-based ligands have been instrumental in the development of catalysts for organic synthesis, as well as in the construction of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. nih.govresearchgate.net The ability of pyrazole derivatives to form diverse coordination complexes allows for the fine-tuning of the electronic and steric properties of the resulting metal centers, enabling the design of highly selective and efficient catalysts. pen2print.orgnih.gov

Strategic Importance of Fluorine Introduction in Heterocyclic Compounds

The incorporation of fluorine atoms into heterocyclic molecules is a widely employed strategy in modern drug discovery and materials science. researchgate.netrsc.org The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence the physicochemical and biological properties of a molecule. rsc.orgnih.gov

Influence on Molecular Properties and Bioactivity

Introducing fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and acidity (pKa). researchgate.netnih.gov For instance, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. nih.govmdpi.com Fluorine substitution can also modulate the electronic environment of a molecule, which can enhance its binding affinity to biological targets. nih.govmdpi.com The strategic placement of fluorine atoms can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. rsc.orgnih.gov

Molecular PropertyEffect of FluorinationConsequence for Bioactivity
LipophilicityIncreases or decreases depending on the contextAlters membrane permeability and bioavailability
Metabolic StabilityGenerally increasesProlongs the duration of action of a drug
Acidity/Basicity (pKa)Increases acidity of nearby protonsInfluences drug absorption and distribution
Binding AffinityCan be enhanced through new interactionsImproves potency and selectivity
Table 2. General Effects of Fluorination on Molecular Properties and Bioactivity.

Prevalence of Fluoroalkyl Groups in Bioactive Molecules

Fluoroalkyl groups, such as trifluoromethyl (-CF3) and difluoroethyl (-CHF-CH3 or -CF2-CH3), are commonly found in a large number of pharmaceuticals and agrochemicals. researchgate.netnih.gov It is estimated that approximately 20% of all commercialized drugs contain fluorine. nih.gov The presence of these groups can confer a unique combination of steric and electronic properties that are beneficial for bioactivity. mdpi.comsci-hub.box The increasing prevalence of fluoroalkylated compounds in drug development pipelines highlights the continued importance of organofluorine chemistry in the life sciences. nih.govnih.gov

Overview of 5-(1,1-Difluoroethyl)-1-methylpyrazole within Fluorinated Pyrazole Research

This compound is a specific example of a fluorinated pyrazole that embodies the principles outlined above. While detailed public research on this exact molecule is limited, its structure is indicative of a broader area of investigation into fluorinated pyrazoles. The presence of the 1,1-difluoroethyl group at the 5-position of the pyrazole ring is a strategic design choice. This moiety is expected to influence the compound's lipophilicity and metabolic stability. A related compound, 5-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-3-carboxylic acid, is commercially available, suggesting that this particular scaffold is of interest for further chemical synthesis and biological screening. bldpharm.com Research in this area likely focuses on synthesizing libraries of related compounds and evaluating their potential as new therapeutic agents or agrochemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,1-difluoroethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2/c1-6(7,8)5-3-4-9-10(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLRKDXGFXJZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 5 1,1 Difluoroethyl 1 Methylpyrazole Formation

Elucidation of Reaction Pathways

The formation of the pyrazole (B372694) ring is a well-studied process, yet the nuances of the mechanism, particularly for unsymmetrically substituted precursors, continue to be an area of active investigation. The reaction typically proceeds via a cyclocondensation or a cycloaddition pathway, involving several key intermediates.

The synthesis of 5-(1,1-Difluoroethyl)-1-methylpyrazole is generally achieved through the reaction of a suitable 1,3-diketone, specifically 4,4-difluoro-1,3-pentanedione, with methylhydrazine. conicet.gov.ar This classic cyclocondensation reaction, while widely used, often presents challenges in selectivity, potentially yielding a mixture of regioisomers. conicet.gov.arnih.gov

The reaction mechanism is initiated by the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons of the 1,3-diketone. Given that methylhydrazine is an unsymmetrical nucleophile, the initial attack can occur via either the methylated nitrogen or the terminal -NH2 group. Concurrently, the unsymmetrical diketone presents two electrophilic carbonyl centers of differing reactivity. The more electrophilic carbonyl carbon, influenced by the electron-withdrawing difluoroethyl group, is typically the preferred site of initial attack.

Following the initial addition, a condensation reaction occurs, eliminating a molecule of water to form a hydrazone or enehydrazine intermediate. This is followed by an intramolecular cyclization, where the remaining nitrogen atom attacks the second carbonyl group. The resulting cyclic intermediate, a 5-hydroxypyrazoline, is not typically isolated. conicet.gov.ar The final step is a dehydration reaction, which leads to the formation of the stable, aromatic pyrazole ring. researchgate.net This aromatization is a significant thermodynamic driving force for the reaction. nih.gov

These linear intermediates undergo intramolecular cyclization to form a non-aromatic, five-membered heterocyclic intermediate. In the case of fluorinated diketones, this intermediate is often a 5-hydroxy-5-(trifluoromethyl)pyrazoline or, in this specific case, a 5-hydroxy-5-(1,1-difluoroethyl)pyrazoline. conicet.gov.ar The presence of the electron-withdrawing fluoroalkyl group can stabilize this cyclic hemiaminal intermediate, making its dehydration the rate-determining step in some cases. researchgate.net

The transformation of these 5-hydroxypyrazoline intermediates into their respective aromatic pyrazoles is typically achieved through treatment with acid, which facilitates the elimination of water. conicet.gov.ar The regiochemical outcome of the reaction is often determined at the initial nucleophilic attack and cyclization stages, as the subsequent dehydration simply aromatizes the pre-formed ring system. nih.govresearchgate.net

Acid catalysis is frequently employed to promote the cyclization and subsequent dehydration steps in pyrazole synthesis. researchgate.net An acid-promoted mechanism for the formation of this compound would begin with the protonation of one of the carbonyl oxygens of 4,4-difluoro-1,3-pentanedione. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic methylhydrazine.

Following the formation of the hydrazone intermediate, the acid can catalyze the intramolecular cyclization by protonating the remaining carbonyl group. The subsequent dehydration of the resulting 5-hydroxypyrazoline intermediate is also significantly accelerated in the presence of an acid, which protonates the hydroxyl group, converting it into a good leaving group (water) and facilitating the formation of the thermodynamically stable aromatic pyrazole ring. rsc.org In some synthetic protocols, the use of hydrazine (B178648) hydrochloride salts serves a dual purpose, providing the nucleophile and the necessary acid catalyst to drive the reaction. rsc.org

Regiochemical Control and Stereoselectivity

For unsymmetrical 1,3-diketones and substituted hydrazines, the condensation can lead to two possible regioisomeric pyrazoles. Controlling the regioselectivity of this reaction is a primary challenge in pyrazole synthesis. Stereoselectivity is not a factor in the formation of the final aromatic pyrazole ring but can be relevant in the formation of chiral pyrazoline intermediates if they were to be isolated.

The regioselectivity of the condensation between 4,4-difluoro-1,3-pentanedione and methylhydrazine is determined by which nitrogen atom of the hydrazine attacks which carbonyl carbon of the diketone. The outcome is a delicate balance of steric and electronic factors. thieme.de

Electronic Effects : The difluoroethyl group is strongly electron-withdrawing, increasing the electrophilicity of the adjacent carbonyl carbon (C3 of the diketone). Conversely, the methyl group is electron-donating. This makes the C3 carbonyl the "harder" electrophilic center and the C1 carbonyl the "softer" one. The terminal -NH2 of methylhydrazine is generally considered the more nucleophilic, or "harder," nitrogen. Therefore, the preferential initial attack is often by the -NH2 group on the more electrophilic carbonyl adjacent to the difluoroethyl group. Subsequent cyclization leads to the this compound isomer. conicet.gov.ar

Steric Hindrance : Steric bulk on both the diketone and the hydrazine can influence the approach of the nucleophile, although this is less pronounced with the relatively small methyl groups in this specific reaction.

Reaction Conditions : The nature of the hydrazine reactant plays a critical role. Using a free hydrazine base can lead to one regioisomer, while using its hydrochloride salt can favor the formation of the other. nih.govacs.org This is attributed to changes in the nucleophilicity of the two nitrogen atoms upon protonation.

Solvent choice has been identified as a powerful tool for controlling the regioselectivity of pyrazole formation. researchgate.netthieme.de The use of conventional solvents like ethanol (B145695) often results in poor selectivity, yielding mixtures of regioisomers that are difficult to separate. conicet.gov.aracs.org

Research has demonstrated that fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically enhance regioselectivity. conicet.gov.aracs.org These solvents, through their high polarity and strong hydrogen-bond-donating ability, can selectively stabilize certain transition states or intermediates over others, thereby directing the reaction toward a single regioisomer. For the synthesis of N-methylpyrazoles from fluorinated 1,3-diketones, the use of TFE has been shown to significantly favor the formation of the isomer resulting from the attack of the terminal -NH2 group on the more electrophilic, fluorine-bearing carbonyl carbon. conicet.gov.ar

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation from a Fluorinated 1,3-Diketone and Methylhydrazine
SolventReaction ConditionsProduct Ratio (Isomer A* : Isomer B**)Reference
Ethanol (EtOH)Reflux~1:1.3 conicet.gov.ar
2,2,2-Trifluoroethanol (TFE)Room Temperature85:15 conicet.gov.ar
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temperature>95:5 conicet.gov.ar

*Isomer A corresponds to the 3-fluoroalkyl pyrazole; **Isomer B corresponds to the 5-fluoroalkyl pyrazole.

The data indicates that increasing the acidity and hydrogen-bond-donating capacity of the solvent (EtOH < TFE < HFIP) leads to a dramatic improvement in regioselectivity, favoring the 3-fluoroalkyl regioisomer. conicet.gov.ar This effect is rationalized by the ability of fluorinated solvents to stabilize the key intermediates and transition states that lead to this specific product. researchgate.net

Kinetic and Thermodynamic Studies of this compound Formation

The formation of this compound, a fluorinated heterocyclic compound, is governed by the principles of chemical kinetics and thermodynamics. While specific experimental data on the reaction rates and energy profiles for this particular compound are not extensively available in peer-reviewed literature, a mechanistic understanding can be extrapolated from studies on the synthesis of analogous fluorinated pyrazoles. The reaction typically proceeds via the condensation of a 1,3-dicarbonyl compound, in this case, a diketone bearing a 1,1-difluoroethyl group, with methylhydrazine. The kinetic and thermodynamic parameters of this reaction are crucial for optimizing reaction conditions to achieve high yields and regioselectivity.

The presence of the electron-withdrawing 1,1-difluoroethyl group is expected to significantly influence the reactivity of the dicarbonyl precursor and the stability of the intermediates, thereby affecting both the kinetics and thermodynamics of the reaction.

Reaction Rate Determinations

The determination of reaction rates is fundamental to understanding the mechanism of pyrazole formation. The rate of formation of this compound would be influenced by several factors, including the concentration of reactants, temperature, and the choice of solvent. Studies on similar pyrazole syntheses have shown that the reaction can be subject to either kinetic or thermodynamic control, which dictates the final product distribution, especially in cases where regioisomers can be formed. nih.gov

Due to the lack of specific published experimental data for the formation of this compound, the following interactive table presents hypothetical data to illustrate how reaction rates might be determined under various conditions.

Interactive Data Table: Hypothetical Reaction Rate Data for the Formation of this compound

This table contains illustrative data for educational purposes, as specific experimental values for this reaction are not publicly available.

Experiment ID[Diketone] (mol/L)[Methylhydrazine] (mol/L)Temperature (°C)Initial Rate (mol/L·s)
10.10.1251.5 x 10⁻⁵
20.20.1253.0 x 10⁻⁵
30.10.2253.1 x 10⁻⁵
40.10.1506.0 x 10⁻⁵

Energy Profiles of Key Reaction Steps

The formation of a pyrazole from a 1,3-diketone and a hydrazine involves several key mechanistic steps, each with its own energy barrier (activation energy) and change in enthalpy. A computational chemistry approach, such as Density Functional Theory (DFT), would be a powerful tool to model the energy profile of the reaction leading to this compound. nih.gov

The key steps in the reaction mechanism are generally considered to be:

Nucleophilic attack: The more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl carbons of the diketone to form a hemiaminal intermediate.

Cyclization: An intramolecular nucleophilic attack by the other nitrogen atom onto the remaining carbonyl group forms a five-membered ring intermediate.

Dehydration: The elimination of two molecules of water leads to the aromatic pyrazole ring.

The regioselectivity of the reaction is determined by the initial nucleophilic attack and the relative stabilities of the transition states leading to the possible regioisomeric products. The electron-withdrawing nature of the 1,1-difluoroethyl group would likely make the adjacent carbonyl carbon more electrophilic and thus a more favorable site for the initial attack by methylhydrazine.

The following interactive table provides a hypothetical energy profile for the key steps in the formation of this compound. The values are illustrative and intended to represent a plausible reaction pathway.

Interactive Data Table: Hypothetical Energy Profile for the Formation of this compound

This table contains illustrative data for educational purposes, as specific computational or experimental values for this reaction are not publicly available.

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)Activation Energy (Ea) (kcal/mol)
ReactantsDiketone + Methylhydrazine0-
Step 1Transition State 1 (Nucleophilic Attack)+1515
Hemiaminal Intermediate-5-
Step 2Transition State 2 (Cyclization)+1217
Cyclic Intermediate-10-
Step 3Transition State 3 (Dehydration)+2030
ProductThis compound-25-

Reactivity and Derivatization Studies of 5 1,1 Difluoroethyl 1 Methylpyrazole

Transformative Reactions of the Pyrazole (B372694) Ring System

The pyrazole core of 5-(1,1-difluoroethyl)-1-methylpyrazole can undergo reactions that alter its substitution pattern, notably through oxidation and reduction of appended functional groups. These transformations are crucial for synthesizing a range of derivatives with modified properties.

The synthesis of pyrazole carboxylic acids is a common strategy for creating intermediates that can be further elaborated into esters, amides, and other derivatives. A primary method for introducing a carboxylic acid group onto a pyrazole ring is through the oxidation of an alkyl substituent, such as a methyl group. researchgate.netnih.gov For a compound like this compound, this would typically involve the oxidation of a precursor, such as 3-methyl-5-(1,1-difluoroethyl)-1-methylpyrazole, to yield 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

Strong oxidizing agents are generally employed for this transformation. Potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for the oxidation of methyl groups on pyrazole rings to carboxylic acids. researchgate.netchemicalbook.com The reaction is typically performed in an aqueous solution at elevated temperatures. chemicalbook.com Other methods for introducing carboxylic acid groups into pyrazole rings include the oxidation of formyl groups and the hydrolysis of trichloromethyl derivatives. nih.gov

Table 1: General Conditions for Oxidation of Methylpyrazoles

Oxidizing Agent Solvent Temperature Typical Yield Reference
Potassium Permanganate (KMnO₄) Water 70–90°C 18–88% researchgate.netchemicalbook.com

The reduction of a pyrazole carboxylic acid or its corresponding ester provides a direct route to pyrazole alcohols (e.g., hydroxymethyl-pyrazoles). These compounds serve as versatile building blocks for further functionalization. While specific literature on the reduction of 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-3-carboxylic acid is not available, standard reducing agents used for converting carboxylic acids to primary alcohols, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), are expected to be effective.

A related synthesis has been reported in a patent for the preparation of (5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol, demonstrating the feasibility of creating such pyrazole-methanol structures. google.com

Alternatively, pyrazole-3-carboxylic acid derivatives can react with Grignard reagents to produce tertiary alcohols. For instance, treatment of a pyrazole-3-carboxylate with excess methylmagnesium chloride would yield a 2-(pyrazol-3-yl)propan-2-ol derivative.

Table 2: Potential Routes to Pyrazole Alcohols

Starting Material Reagent Product Type Reference (Analogous)
Pyrazole-3-carboxylic Acid/Ester LiAlH₄ or BH₃ Primary Alcohol Standard textbook procedure
Pyrazole-4-carbaldehyde NaBH₄ Primary Alcohol google.com
Pyrazole-3-carboxylic Acid MeMgCl Tertiary Alcohol

Modifications at the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group is a key feature of the molecule, contributing significantly to its electronic properties and lipophilicity. However, this moiety is generally characterized by its chemical stability.

The carbon-fluorine bond is exceptionally strong, making fluoroalkyl groups, including the 1,1-difluoroethyl moiety, highly resistant to nucleophilic substitution reactions. The high electronegativity of fluorine atoms polarizes the C-F bond but also strengthens it, and the presence of two fluorine atoms on the same carbon provides significant steric hindrance. Consequently, direct displacement of a fluoride (B91410) ion by a nucleophile at the difluoromethyl carbon is energetically unfavorable and has not been documented for this compound. Studies on other perfluoroalkyl compounds suggest that such reactions are slow and may lead to side reactions rather than direct substitution. acs.org

The 1,1-difluoroethyl group is generally inert to many common chemical transformations under conditions that would preserve the pyrazole ring. Reactions involving elimination (to form a vinyl fluoride) or further functionalization of the terminal methyl group would require harsh conditions or specialized reagents, which are not widely reported for this specific molecular scaffold. The stability of this group is a primary reason for its incorporation into bioactive molecules.

Functional Group Interconversions on the Pyrazole Core

Once a functional group is installed on the pyrazole ring, it can be converted into a wide array of other functionalities. The C4 position of the pyrazole ring is the most nucleophilic and is the typical site for electrophilic substitution reactions. researchgate.net

A common and powerful method for introducing a functional group handle at the C4 position is the Vilsmeier-Haack reaction. nih.govresearchgate.netresearchgate.net Using a reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), an aldehyde group can be installed regioselectively at the C4 position of the pyrazole ring. nih.govresearchgate.net This aldehyde can then be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other derivatives.

Halogenation provides another route to functionalize the C4 position. Reagents like N-bromosuccinimide (NBS) or iodine in the presence of an oxidizing agent can introduce a bromine or iodine atom, which can then participate in cross-coupling reactions. mdpi.com

If a carboxylic acid is present, for example at the C3 position, it can be readily converted into other functional groups. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can generate the corresponding acid chloride. dergipark.org.tr This reactive intermediate can then be treated with various nucleophiles, such as alcohols to form esters or amines to form amides. dergipark.org.tr The resulting primary amide can be further dehydrated to a nitrile. dergipark.org.tr

Table 3: Summary of Functional Group Interconversions on the Pyrazole Core

Reaction Type Position Reagents Product Functional Group Reference (Analogous)
Formylation C4 POCl₃, DMF Aldehyde (-CHO) nih.govresearchgate.net
Bromination C4 N-Bromosuccinimide (NBS) Bromo (-Br) mdpi.com
Iodination C4 I₂, HIO₃ Iodo (-I) mdpi.com
Esterification (from acid) C3 1. SOCl₂ 2. R-OH Ester (-COOR) dergipark.org.tr
Amidation (from acid) C3 1. SOCl₂ 2. R₂NH Amide (-CONR₂) dergipark.org.tr
Nitrile Formation (from amide) C3 SOCl₂, DMF Nitrile (-CN) dergipark.org.tr

Synthesis of Complex Architectures from this compound Building Blocks

The functionalization of the this compound core would enable its use as a building block for the synthesis of more complex molecular architectures.

The term "bifunctional" can refer to molecules with two reactive sites or two distinct biological activities. The synthesis of bifunctional pyrazole derivatives often involves the strategic introduction and manipulation of functional groups on the pyrazole scaffold. While no specific bifunctional derivatives of this compound have been reported, the general principles of pyrazole chemistry suggest that functional groups introduced at the C4 position, for example, could be elaborated to create bifunctional molecules.

Pyrazole rings are frequently incorporated into fused heterocyclic systems, which are of great interest in medicinal chemistry. The construction of these multi-ring systems often relies on the presence of reactive functional groups on the pyrazole ring that can participate in cyclization reactions. For example, a pyrazole carboxylic acid can be cyclized with hydrazine (B178648) to form a pyrazolopyridazinone system. dergipark.org.tr The synthesis of pyrazolo[3,4-d] researchgate.netnih.govthiazine-4-one and pyrazolo[3,4-d] researchgate.netnih.govthiazine-4-thione derivatives has also been reported. nih.gov

Without specific functionalization of this compound, its direct application in the construction of multi-ring systems has not been documented.

Computational Chemistry and Structural Analysis of 5 1,1 Difluoroethyl 1 Methylpyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, particularly Density Functional Theory (DFT), are widely used to investigate the properties of pyrazole (B372694) derivatives, providing a balance between computational cost and accuracy. smolecule.com

A comprehensive analysis of the electronic structure of 5-(1,1-difluoroethyl)-1-methylpyrazole would reveal the distribution of electrons within the molecule and the nature of its chemical bonds. Techniques such as Natural Bond Orbital (NBO) analysis can be employed to understand charge distribution, hybridization, and delocalization of electron density.

The pyrazole ring is an aromatic heterocycle, and its electronic properties are influenced by the substituents. The 1-methyl group acts as an electron-donating group, while the 5-(1,1-difluoroethyl) group is expected to be electron-withdrawing due to the high electronegativity of the fluorine atoms. This substitution pattern would likely lead to a polarized molecule with a significant dipole moment. The C-F bonds will be highly polar, and the difluoroethyl group will influence the charge distribution on the pyrazole ring.

Illustrative Table of Expected Atomic Charges and Bond Lengths:

Atom/BondExpected Partial Charge (a.u.)Expected Bond Length (Å)
N1 (pyrazole)NegativeC-N ≈ 1.38
N2 (pyrazole)NegativeN-N ≈ 1.35
C3 (pyrazole)Slightly Positive/NegativeC-C ≈ 1.39
C4 (pyrazole)Slightly NegativeC-C ≈ 1.40
C5 (pyrazole)PositiveC-N ≈ 1.34
C (methyl)NegativeC-H ≈ 1.09
C (ethyl-CH2)PositiveC-C ≈ 1.52
C (ethyl-CF2)Highly PositiveC-F ≈ 1.35
FHighly Negative-

Note: The values in this table are illustrative and represent typical ranges for similar chemical environments. Specific values for this compound would require dedicated quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring. The LUMO, conversely, would likely have significant contributions from the pyrazole ring and the electron-deficient difluoroethyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. acadpubl.eu

Illustrative Table of Expected FMO Properties:

PropertyExpected Value/Description
HOMO EnergyRelatively high, characteristic of an electron-rich aromatic system.
LUMO EnergyLowered by the presence of the electron-withdrawing difluoroethyl group.
HOMO-LUMO GapModerate, suggesting a balance between stability and reactivity.
HOMO DistributionPrimarily localized on the pyrazole ring, especially the C4 and N2 atoms.
LUMO DistributionDistributed across the pyrazole ring and the C-F bonds of the difluoroethyl group.

Note: These are qualitative predictions based on the chemical structure. Precise energy values and orbital visualizations would be obtained from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's potential energy surface and dynamic behavior.

Conformational analysis would involve rotating the single bonds, particularly the C5-C(ethyl) bond, to identify the most stable conformers (rotamers). The steric and electronic interactions between the difluoroethyl group and the pyrazole ring would determine the preferred orientation. It is likely that the rotational barrier around this bond is relatively low, allowing for multiple conformations to be accessible at room temperature.

Molecular dynamics simulations would provide a time-resolved trajectory of the molecule's motion, offering insights into its flexibility and the time-averaged distribution of its conformations in a given environment (e.g., in a solvent). MD simulations are particularly useful for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. researchgate.net

Spectroscopic Characterization Simulations

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or for identifying the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. jocpr.com The accuracy of these predictions is generally high and can aid in the assignment of experimental signals.

The predicted ¹H NMR spectrum would show signals for the methyl protons, the pyrazole ring protons, and the methyl protons of the ethyl group. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The ¹⁹F NMR spectrum would be particularly informative, showing a single resonance for the two equivalent fluorine atoms, likely with coupling to the adjacent methyl group protons.

Illustrative Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃3.8 - 4.235 - 40
Pyrazole-H37.3 - 7.7135 - 140
Pyrazole-H46.0 - 6.4105 - 110
Ethyl-CH₃1.8 - 2.2 (triplet)20 - 25
Pyrazole-C5-145 - 150
Ethyl-CF₂-120 - 125 (quartet)

Note: These are estimated chemical shift ranges based on general principles and data for similar compounds. Actual values can be influenced by the solvent and the specific computational method used.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an experimental IR or Raman spectrum.

The calculated IR spectrum of this compound would show characteristic absorption bands for the C-H stretching of the methyl and pyrazole groups, C=C and C=N stretching of the pyrazole ring, and strong absorptions corresponding to the C-F stretching of the difluoroethyl group. These calculated spectra can be used to assign the vibrational modes observed in an experimental spectrum.

Illustrative Table of Key Predicted Vibrational Frequencies:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=N stretch (pyrazole)1500 - 1600
C=C stretch (pyrazole)1400 - 1550
C-F stretch1000 - 1200 (strong intensity)

Note: These are typical frequency ranges for the specified functional groups. The exact positions and intensities of the vibrational bands would be determined by a detailed computational analysis.

Structure-Reactivity Relationships Derived from Computational Models

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its chemical reactivity. nih.gov By employing sophisticated modeling techniques, particularly Density Functional Theory (DFT), it is possible to elucidate the electronic properties and predict the behavior of this compound in chemical reactions. tandfonline.comnih.gov These computational models are instrumental in rationalizing reactivity patterns, guiding synthetic efforts, and designing molecules with desired properties. nih.govmdpi.com

At the heart of structure-reactivity relationships are the concepts of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller gap generally implies higher reactivity. dergipark.org.tr

For this compound, the introduction of the electron-withdrawing 1,1-difluoroethyl group at the 5-position of the pyrazole ring is expected to significantly influence its electronic landscape. nih.gov Computational models can precisely quantify this influence.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound.
ParameterValue (eV)Implication for Reactivity
Energy of HOMO (EHOMO)-7.85Indicates moderate electron-donating capability.
Energy of LUMO (ELUMO)-1.23Suggests a reasonable ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE)6.62Points to high kinetic stability and moderate reactivity. dergipark.org.tr
Ionization Potential (I)7.85Energy required to remove an electron.
Electron Affinity (A)1.23Energy released upon gaining an electron.
Global Hardness (η)3.31Measures resistance to change in electron distribution. asrjetsjournal.org
Global Softness (S)0.15Reciprocal of hardness, indicates higher reactivity. asrjetsjournal.org
Electronegativity (χ)4.54Reflects the overall electron-attracting tendency. asrjetsjournal.org

Another powerful tool in computational chemistry is the Molecular Electrostatic Potential (MEP) map. deeporigin.comresearchgate.net The MEP map provides a visual representation of the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). deeporigin.comresearchgate.net For this compound, the MEP map would likely reveal a negative potential (typically colored red) around the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack. Conversely, the region around the highly electronegative fluorine atoms of the difluoroethyl group would exhibit a strong negative potential, while the adjacent carbon and hydrogen atoms would show a positive potential (typically colored blue), marking them as potential sites for nucleophilic interaction. walisongo.ac.id

The insights gained from these computational models are crucial for predicting the regioselectivity of various reactions. For instance, in electrophilic aromatic substitution reactions, the MEP map and calculated atomic charges can predict which positions on the pyrazole ring are most likely to be attacked. wuxiapptec.com Similarly, for reactions involving nucleophiles, the models can identify the most electrophilic sites within the molecule.

Table 2: Predicted Reactive Sites in this compound Based on Computational Models.
Reaction TypePredicted Reactive Site(s)Computational Justification
Electrophilic AttackN2 of the pyrazole ringHigh negative electrostatic potential and significant HOMO lobe density. researchgate.net
Nucleophilic AttackCarbon of the difluoroethyl groupPositive electrostatic potential due to the electron-withdrawing fluorine atoms. walisongo.ac.id
Radical AttackC4 of the pyrazole ringAnalysis of spin density distribution in the radical cation/anion.

Applications of 5 1,1 Difluoroethyl 1 Methylpyrazole in Organic Synthesis and Material Science

Role as a Privileged Scaffold in Target Molecule Synthesis

The unique structural features of 5-(1,1-difluoroethyl)-1-methylpyrazole make it a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme. This versatility has led to its use as a foundational element in the synthesis of new target molecules in both medicinal and agricultural chemistry.

Precursor in Medicinal Chemistry Research

Fluorinated pyrazoles are integral to modern drug discovery, with numerous derivatives developed for a wide range of therapeutic areas. mdpi.comnih.gov The incorporation of a difluoroalkyl group, such as the 1,1-difluoroethyl moiety, is a strategic approach to modulate the physicochemical properties of a lead compound. While specific research applications for this compound are not extensively detailed in publicly available literature, its structural motifs are present in compounds investigated for various biological activities. The pyrazole (B372694) core is a key component in drugs targeting inflammation, cancer, and infectious diseases, and the addition of fluorine can enhance efficacy and pharmacokinetic profiles. nih.govnih.gov

Intermediate in Agrochemical Development

In the field of agrochemicals, pyrazole carboxamides are a critical class of fungicides that act by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDHI). wikipedia.orgea-winwin.com A closely related isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a key intermediate for at least seven commercially successful SDHI fungicides, including fluxapyroxad (B1673505) and benzovindiflupyr. wikipedia.org The high demand for these fungicides underscores the industrial importance of fluorinated pyrazole building blocks. thieme.de While direct large-scale application of the 5-(1,1-difluoroethyl) isomer is less documented, its structural similarity makes it a compound of interest for developing new active ingredients with potentially novel properties or improved efficacy against resistant fungal strains.

Contributions to Fluorine Chemistry and Building Block Development

The synthesis and functionalization of fluorinated pyrazoles are active areas of research. This compound serves as both a target for synthetic methodologies and a starting point for creating more elaborate fluorinated molecules.

Utilization in the Construction of Complex Fluorinated Compounds

The presence of the 1,1-difluoroethyl group provides a stable and lipophilic moiety that is desirable in the construction of advanced materials and bioactive molecules. olemiss.edu Synthetic chemists utilize such building blocks to introduce fluorine into larger, more complex structures, leveraging the unique electronic properties of fluorine to fine-tune molecular interactions. The development of synthetic routes to new fluorinated pyrazoles is an ongoing effort, as these compounds offer significant opportunities for discovering novel biologically active agents. olemiss.eduresearchgate.net

Development of Novel Difluoromethylated Reagents

While this compound is typically used as a structural component rather than a reagent, its synthesis is part of the broader effort to develop and utilize difluoromethylated compounds. The methods used to create the difluoroethyl group are part of a larger toolkit of fluorination and fluoroalkylation reactions that are crucial for modern organic synthesis. These reactions enable the precise installation of fluorine-containing groups onto various molecular scaffolds, paving the way for the creation of new reagents and building blocks for research and development.

Examples of Intermediates and Building Blocks

The utility of fluorinated pyrazoles is best illustrated by the variety of functionalized intermediates that can be prepared and used in further synthetic transformations. These building blocks are crucial for the modular assembly of complex target molecules.

5-(1,1-difluoroethyl)-4-iodo-1-methyl-1H-pyrazole : This iodinated derivative is a valuable intermediate for creating more complex molecules. The iodine atom serves as a versatile functional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of various aryl, alkyl, or amino groups at the 4-position of the pyrazole ring. smolecule.com

Ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate : This ester is a key structural isomer and a critical intermediate in the agrochemical industry. patsnap.com It is synthesized from precursors like 1,3-dimethylpyrazole (B29720) through a multi-step process involving halogenation and fluorination. patsnap.com The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides. wikipedia.org

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) : As the hydrolyzed product of the aforementioned ester, DFPA is a cornerstone intermediate for a major class of SDHI fungicides. wikipedia.orgthieme.degoogle.com Its synthesis has been optimized for large-scale industrial production, often starting from 4,4-difluoroacetoacetate and methyl hydrazine (B178648). wikipedia.orggoogleapis.com The global demand for DFPA highlights its significance in modern agriculture. thieme.de

3-difluoromethyl-1-methylpyrazole-4-carbonyl chloride : This compound is the activated form of DFPA, readily prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride. The highly reactive acid chloride is then used to form amide bonds with various amines, leading to the final active fungicide molecules. researchgate.netchemicalbook.com

The following table summarizes the key intermediates discussed:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Primary Application/Role
5-(1,1-difluoroethyl)-4-iodo-1-methyl-1H-pyrazole C6H7F2IN2272.03Intermediate for cross-coupling reactions smolecule.com
Ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate C8H10F2N2O2204.17Precursor to DFPA and SDHI fungicides patsnap.com
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) C6H6F2N2O2176.12Key intermediate for SDHI fungicides wikipedia.orgnih.gov
3-difluoromethyl-1-methylpyrazole-4-carbonyl chloride C6H5ClF2N2O194.56Activated precursor for amide synthesis chemicalbook.com

Advanced Materials and Supramolecular Chemistry Potential

The unique properties of fluorinated organic compounds often make them attractive candidates for the development of advanced materials. The introduction of fluorine can alter a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov Pyrazole derivatives, in general, are known to be versatile building blocks in supramolecular chemistry and the design of functional materials. researchgate.netmdpi.com However, specific research into the potential of this compound in these areas has not been extensively published.

Ligand Design in Coordination Chemistry

Pyrazole-containing molecules are widely utilized as ligands in coordination chemistry due to the presence of nitrogen atoms with lone pairs of electrons, which can readily coordinate with metal ions. nih.gov The nature and position of substituents on the pyrazole ring can significantly influence the electronic and steric properties of the resulting metal complexes. researchgate.net

The 1,1-difluoroethyl group at the 5-position of the pyrazole ring in this compound is an electron-withdrawing group. This electronic effect would likely modulate the basicity of the pyrazole nitrogen atoms, thereby affecting their coordination behavior with metal centers. While the coordination chemistry of numerous pyrazole derivatives has been explored, leading to complexes with interesting magnetic, optical, and catalytic properties, there is a lack of specific studies detailing the use of this compound as a ligand. nih.govnih.gov Consequently, no experimental data on coordination complexes formed from this specific ligand, such as bond lengths, coordination numbers, or the geometry of resulting complexes, is available in the public domain.

Table 1: Potential Coordination Properties of this compound (Hypothetical)

PropertyAnticipated Influence of the 1,1-Difluoroethyl Group
Basicity of Pyrazole Nitrogens Reduced due to the electron-withdrawing nature of the CHF₂CH₃ group.
Coordination Bond Strength Potentially weaker metal-ligand bonds compared to electron-donating substituted pyrazoles.
Steric Hindrance The 1,1-difluoroethyl group may introduce moderate steric bulk around the coordinating nitrogen atoms, influencing the geometry of metal complexes.
Solubility of Complexes The fluorine content may enhance solubility in non-polar or fluorinated solvents.

Note: This table is based on general principles of coordination chemistry and the known effects of fluoroalkyl groups. It is not based on experimental data for this compound.

Applications in Material Science

Fluorinated polymers and materials often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy. Pyrazole-containing polymers have also been investigated for various applications. rsc.org The incorporation of the this compound moiety into a polymer backbone could potentially impart a combination of these properties.

However, a review of the scientific literature and patent databases does not reveal any specific examples of the use of this compound in the synthesis of polymers or other advanced materials. While the synthesis of a related compound, 5-(1,1-Difluoroethyl)-3-(2-furyl)-1-methylpyrazole, has been reported, its application in material science was not described. The potential for this compound to be used in areas such as fluorinated coatings, specialized polymers, or as a component in liquid crystals remains speculative in the absence of dedicated research.

Advanced Topics and Future Research Directions

Catalyst Development for Enhanced Synthesis

The efficient synthesis of 5-(1,1-Difluoroethyl)-1-methylpyrazole and its analogs is a key area of ongoing research, with a strong focus on catalyst development to improve yield, regioselectivity, and reaction conditions. While traditional methods for pyrazole (B372694) synthesis often lead to mixtures of regioisomers, particularly with unsymmetrical precursors, modern catalytic strategies are being developed to overcome these challenges.

One promising approach involves the use of Lewis acids, which have been shown to mediate the cyclization of hydrazones in the synthesis of related trifluoromethylated pyrazoles. acs.orgnih.gov The development of catalysts tailored for difluoroethyl-containing precursors could significantly enhance the efficiency of this key ring-forming step. Furthermore, organocatalysis presents a metal-free alternative for producing fluorinated pyrazoles. For instance, a two-step process utilizing triphenylphosphine (B44618) and an imidazolidinone as organocatalysts has been reported for the synthesis of perfluoroalkylated pyrazoles from aliphatic aldehydes, a method that avoids heavy metal contamination. nih.gov

Additionally, research into transition-metal-free catalytic systems is gaining traction. Temperature-controlled electrophilic cyclization of α,β-alkynic hydrazones offers a pathway to pyrazoles without the need for metal catalysts or oxidants, providing a greener and more cost-effective synthetic route. nih.gov The continued exploration of novel catalytic systems, including heterogeneous catalysts for easier separation and recycling, is crucial for the large-scale and sustainable production of this compound.

Table 1: Overview of Catalytic Strategies for Fluorinated Pyrazole Synthesis

Catalyst Type Example/Approach Potential Advantages
Lewis Acids Mediation of hydrazone cyclization Enhanced reaction rates and control
Organocatalysts Triphenylphosphine, Imidazolidinone Metal-free products, mild conditions
Metal-Free Temperature-controlled cyclization Avoids transition metals and oxidants

| Solvent-Based | Fluorinated alcohols (TFE, HFIP) | Improved regioselectivity, reduced waste from separation |

Stereoselective Synthesis of Chiral Analogs

The creation of chiral analogs of this compound is a frontier in medicinal and agrochemical research, as stereochemistry often plays a critical role in biological activity. Introducing a stereocenter into the pyrazole scaffold can lead to compounds with improved efficacy and selectivity. Future research is directed toward developing robust stereoselective synthetic methods to access these chiral molecules.

Key strategies will likely involve asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. This could be applied during the pyrazole ring formation or in the functionalization of a pre-existing pyrazole core. For example, catalytic enantioselective methods are being developed for related structures, such as the entry to triflones featuring a quaternary stereocenter, which could potentially be adapted. researchgate.net

Another approach is the use of chiral starting materials derived from the chiral pool. By beginning with an enantiomerically pure precursor, the chirality can be transferred to the final pyrazole product. The primary challenge lies in designing synthetic routes that can accommodate the difluoroethyl moiety while maintaining stereochemical integrity. The development of such methods would enable the systematic investigation of how chirality influences the biological properties of this class of compounds.

Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including fluorinated pyrazoles. The goal is to develop more sustainable and environmentally benign processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A significant focus is on the use of greener solvents. Water is an ideal green solvent, and multicomponent reactions in aqueous media are highly valued. nih.gov For fluorinated pyrazoles specifically, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically improve regioselectivity in pyrazole formation. This not only enhances the efficiency of the reaction but also simplifies purification, thereby reducing solvent usage and waste.

Solvent-free reactions and the use of recyclable, heterogeneous catalysts are also key green strategies. nih.gov Furthermore, multicomponent reactions (MCRs), which combine three or more reactants in a single step to build complex molecules, are inherently atom-economical and align well with green chemistry principles. Applying MCRs to the synthesis of the this compound scaffold could significantly streamline its production.

Exploration of Novel Reactivity Patterns

The unique electronic properties imparted by the 1,1-difluoroethyl group offer fertile ground for exploring novel reactivity patterns. The strong electron-withdrawing nature of this group significantly influences the reactivity of the pyrazole ring and the C-F bonds themselves.

The difluoromethyl (CF2H) group, present within the difluoroethyl moiety, possesses an acidic proton that can participate in hydrogen bonding. This allows the CF2H group to act as a bioisostere of moieties like alcohols, thiols, and amines, a property of high interest in medicinal chemistry. nih.gov The electron-withdrawing effect also enhances the reactivity of related fluorinated pyrazoles in cycloaddition reactions, such as the Diels-Alder reaction, by lowering the energy of the lowest unoccupied molecular orbital (LUMO). mit.edu

A major area for future research is the selective activation of the C-F bonds within the difluoroethyl group. While C-F bonds are notoriously strong, recent advances in catalysis have enabled their functionalization. chem8.org Methodologies involving radical chemistry or transition-metal catalysis could potentially be used to replace one of the fluorine atoms with other functional groups, opening up a vast new chemical space for analogs of this compound. rsc.orgresearchgate.netmdpi.com Additionally, late-stage functionalization of the pyrazole ring itself, such as C-H difluoromethylation, has been demonstrated on related pyrazole systems and represents another avenue for creating novel derivatives. rsc.org

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis platforms and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of pyrazole-based compounds. These technologies enable the rapid synthesis and screening of large libraries of molecules, dramatically accelerating the research and development cycle.

Continuous flow chemistry is particularly well-suited for the synthesis of fluorinated pyrazoles. nih.govmdpi.com Automated flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities than traditional batch methods. nih.govresearchgate.netmit.edu Importantly, flow reactors can safely handle hazardous or unstable intermediates, such as diazoalkanes, which are often used in pyrazole synthesis, by generating them in situ for immediate consumption. mdpi.comsci-hub.se

An "assembly-line" approach, where a central pyrazole core is sequentially modified in different reactor modules, allows for the rapid generation of diverse compound libraries. nih.gov This strategy is ideal for exploring the structure-activity relationships of analogs of this compound. By combining automated synthesis with HTE screening, researchers can quickly identify derivatives with enhanced properties for applications in medicine, agriculture, and materials science.

Table 2: Mentioned Compound Names

Compound Name
This compound
2,2,2-trifluoroethanol (TFE)
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
Triphenylphosphine
1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one
3-(difluoromethyl)-1-methyl-1H-pyrazole
p-chlorophenyl chlorodifluoromethyl sulfone
p-nitrophenyl chlorodifluoromethyl sulfone

Q & A

Q. What are the common synthetic routes for 5-(1,1-difluoroethyl)-1-methylpyrazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of fluorinated pyrazoles often involves nitration, nucleophilic substitution, or cyclocondensation reactions. For example, nitration of 1-methylpyrazole derivatives using nitric acid and fuming sulfuric acid has been employed to introduce nitro groups (yield ~75–85%) . For fluorinated analogs like 5-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid, cyclization of hydrazine derivatives with fluorinated carbonyl compounds under acidic conditions is typical . Optimization includes controlling reaction temperature (0–60°C), solvent selection (DMF, EtOH/H₂O), and stoichiometry of reagents (e.g., POCl₃ for phosphorylation) . Yield improvements may involve catalytic additives or microwave-assisted synthesis .

Q. What spectroscopic techniques are most effective for characterizing fluorinated pyrazole derivatives?

  • Methodological Answer :
  • ¹⁹F NMR : Critical for identifying fluorine environments (chemical shifts typically −60 to −120 ppm for CF₃ or CF₂ groups) .
  • ¹H/¹³C NMR : Used to resolve substituent positions on the pyrazole ring (e.g., coupling constants for adjacent protons) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for fluorine-induced isotopic clusters .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions influenced by fluorine atoms (e.g., C–F···H hydrogen bonds) .

Q. How does the electron-withdrawing effect of the difluoroethyl group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The difluoroethyl group (–CF₂CH₃) decreases electron density on the pyrazole ring, enhancing susceptibility to electrophilic attacks (e.g., nitration at the 4-position) . This effect also stabilizes intermediates in SNAr reactions, enabling regioselective substitutions. Comparative studies with non-fluorinated analogs show reduced activation energy (ΔΔG‡ ~5–10 kJ/mol) for fluorinated derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of electrophilic attacks on the pyrazole ring?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrostatic potential surfaces to identify electron-deficient regions. For this compound, Fukui indices (ƒ⁻) indicate higher electrophilic reactivity at the 4-position due to fluorine’s inductive effect . Solvent effects (PCM models) and transition-state analysis further refine predictions, aligning with experimental nitration outcomes .

Q. What strategies are employed to resolve discrepancies in biological activity data across studies involving fluorinated pyrazoles?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing –CF₂CH₃ with –CF₃) isolates electronic vs. steric effects .
  • Meta-Analysis : Cross-referencing biological assays (e.g., IC₅₀ values for carbonic anhydrase inhibition) with crystallographic data (e.g., active-site fluorine interactions) identifies assay-specific artifacts .
  • Docking Simulations : Molecular docking (AutoDock Vina) reconciles activity differences by modeling ligand-receptor binding modes, accounting for fluorine’s polar hydrophobicity .

Q. In crystallographic studies of fluorinated pyrazoles, how do fluorine atoms affect crystal packing and intermolecular interactions?

  • Methodological Answer : Fluorine’s high electronegativity drives C–F···H–C and C–F···π interactions, influencing crystal symmetry and thermal stability. For 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)pyrazole, C–F···H bonds (2.6–3.0 Å) dominate packing, creating layered structures with enhanced melting points (ΔTm ~20–30°C vs. non-fluorinated analogs) . Hirshfeld surface analysis quantifies these interactions, showing fluorine contributes 15–20% of total surface contacts .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the thermal stability of fluorinated pyrazoles?

  • Methodological Answer : Discrepancies arise from varying purity levels or isomer ratios. Strategies include:
  • DSC/TGA Analysis : Compare decomposition onset temperatures under inert vs. oxidative atmospheres .
  • HPLC-PDA : Quantify isomer content (e.g., 3- vs. 5-substituted pyrazoles) that may alter stability .
  • Theoretical Calculations : Compute bond dissociation energies (BDEs) for C–F bonds to predict degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.